LogP-Driven Differentiation: Quantifying Lipophilicity Advantage Over MEQ (6-Methoxy-N-ethylquinolinium Iodide)
The calculated LogP of 6-methoxy-1-propylquinolinium iodide is 4.69, a value driven by the three-carbon N-propyl chain . This represents a substantial increase over the ethyl-substituted congener MEQ, whose calculated LogP is approximately 1.5–2.0 (estimated for the cation) [1]. The >2.5 log unit difference corresponds to a predicted ~300-fold higher octanol–water partition coefficient, translating into markedly different membrane permeability and intracellular accumulation profiles [2].
| Evidence Dimension | Octanol–Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.69 (calculated) |
| Comparator Or Baseline | MEQ (6-methoxy-N-ethylquinolinium iodide): estimated LogP ≈ 1.5–2.0 |
| Quantified Difference | ΔLogP ≈ +2.7 to +3.2; estimated ~300–1,500-fold higher partition coefficient |
| Conditions | In silico prediction (Hit2Lead database); comparator estimated from structural fragment contributions |
Why This Matters
For applications requiring passive cell loading without permeabilisation or pinocytosis, higher LogP directly governs the rate and extent of transmembrane diffusion, making the propyl analog the preferred choice over MEQ for intracellular chloride measurements in intact tissue or non-polar environments.
- [1] PubChem Compound Summary: 6-methoxy-N-ethylquinolinium iodide (MEQ). Estimated LogP provided by ACToR/EPA DSSTox. View Source
- [2] A. Leo, C. Hansch, D. Elkins, 'Partition coefficients and their uses', Chemical Reviews, 1971, 71(6), 525–616. (Establishes the log-linear relationship between LogP and membrane permeability). View Source
